
4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate
Übersicht
Beschreibung
4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate, also known as MNDB or NDB, is a synthetic compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. The compound has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Wirkmechanismus
4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate acts as a potent agonist of the cannabinoid receptors, which are G protein-coupled receptors that are found in the brain and other parts of the body. The compound binds to the receptors and activates them, leading to the activation of various signaling pathways. The activation of the cannabinoid receptors has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and GABA.
Biochemical and Physiological Effects
4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and antiemetic effects. The compound has also been shown to have an effect on appetite regulation, with studies showing that it can increase food intake in animals. 4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate has also been shown to have an effect on immune function, with studies showing that it can modulate the release of cytokines and other immune mediators.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate has several advantages for use in lab experiments, including its high potency and selectivity for the cannabinoid receptors. The compound can be used to investigate the role of the cannabinoid receptors in various physiological processes, including pain modulation, appetite regulation, and immune function. However, the compound also has limitations, including its complex synthesis process and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate, including the development of more potent and selective analogs of the compound. The compound can also be used to investigate the role of the cannabinoid receptors in various disease states, including chronic pain, cancer, and neurodegenerative disorders. Further research is needed to fully understand the potential therapeutic applications of 4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate and its analogs.
Wissenschaftliche Forschungsanwendungen
4-(1-methylheptyl)-2,6-dinitrophenyl but-2-enoate has been used in various scientific studies to investigate its effects on the cannabinoid receptors. It has been shown to have a high affinity for both CB1 and CB2 receptors, which are involved in the regulation of various physiological processes. The compound has been used in studies to investigate the role of the cannabinoid receptors in pain modulation, appetite regulation, and immune function.
Eigenschaften
IUPAC Name |
(2,6-dinitro-4-octan-2-ylphenyl) (E)-but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)14-11-15(19(22)23)18(16(12-14)20(24)25)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVJMJFNSRLYIC-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC(=O)C=CC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC(=O)/C=C/C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19019-33-1 | |
| Record name | 4-(1-Methylheptyl)-2,6-dinitrophenyl butenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019019331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-acetyl-2-(4-hydroxy-3-methoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B4291009.png)
![2,3,4-tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B4291015.png)
![6-acetyl-2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B4291016.png)
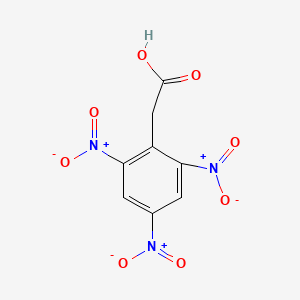
![N-[(butylamino)carbonyl]-2,6-dichloro-4-methyl-5-nitronicotinamide](/img/structure/B4291047.png)
![N~2~-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]-3-methylisovalinamide](/img/structure/B4291049.png)
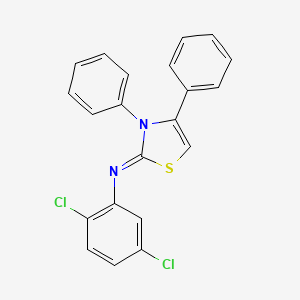

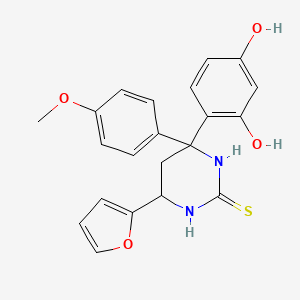
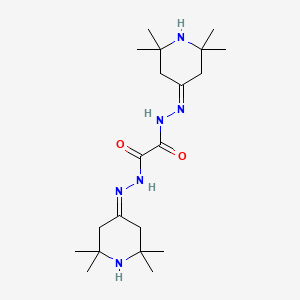
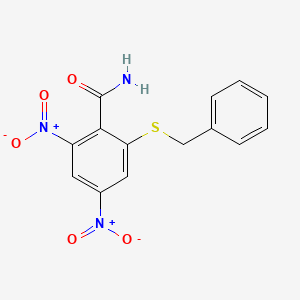
![2,2'-[ethane-1,2-diylbis(thio)]bis(4,6-dinitrobenzamide)](/img/structure/B4291092.png)
![2-{[5-(2-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4291099.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4291107.png)